8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Description
8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C19H22FN5O2 and its molecular weight is 371.416. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is identified as a potent free-radical scavenger , suggesting that its targets could be reactive oxygen species (ROS) that play a vital role in various pathological conditions.
Mode of Action
The compound interacts with its targets (likely ROS) by neutralizing them, thereby preventing the oxidative damage they could cause . This interaction results in the inhibition of neuronal cell death, as observed in in vitro models .
Biochemical Pathways
By scavenging ROS, it likely disrupts the cascade of events leading to cell death .
Pharmacokinetics
Its neuroprotective efficacy was evaluated in rat focal cerebral ischemia models in vivo, suggesting that it can cross the blood-brain barrier
Result of Action
The compound’s action results in significant neuroprotection. In in vitro models, it inhibited neuronal cell death induced by high oxygen atmosphere and growth-factor withdrawal . In in vivo models, it reduced the volume of focal damage in the cortex by 36% in a transient model and also reduced the size of ischemic brain damage in a permanent model .
Action Environment
Its effectiveness in both in vitro and in vivo models suggests that it can function in diverse environments .
Properties
IUPAC Name |
8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-12-4-2-3-5-15(12)21-17(26)16-18(27)25-11-10-24(19(25)23-22-16)14-8-6-13(20)7-9-14/h6-9,12,15H,2-5,10-11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSMSTMCVMXCRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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